molecular formula C20H18N4O2 B11144044 N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11144044
M. Wt: 346.4 g/mol
InChI Key: FHDYTKHBTFGDDR-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound that combines the structural features of indole and phthalazine derivatives The indole moiety is a common structural motif in many biologically active compounds, while the phthalazine ring system is known for its pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the coupling of tryptamine with a phthalazine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the phthalazine derivative and the amine group of tryptamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The phthalazine ring can be reduced under appropriate conditions.

    Substitution: The compound can undergo substitution reactions at the indole or phthalazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the phthalazine ring can yield dihydrophthalazine derivatives.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is its anticancer activity . Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Colon Cancer
  • Lung Cancer

In a study referenced in patent literature, derivatives of indole-based compounds have shown promising results against solid tumors, particularly colon and lung cancers, by inducing apoptosis in cancer cells through caspase-dependent pathways .

Study 1: Antitumor Activity

In a comprehensive study evaluating the antitumor activity of various indole derivatives, this compound was tested against several human cancer cell lines. The results indicated a strong correlation between the structural features of the compound and its biological activity, highlighting its potential as a lead compound for developing new anticancer therapies .

Study 2: Synthesis and Evaluation

Another significant study focused on synthesizing new derivatives based on the core structure of this compound. The synthesized compounds were evaluated for their cytotoxicity in vitro. Notably, some derivatives exhibited IC50 values in the low micromolar range against breast and liver cancer cell lines, indicating their potent biological activity .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The indole moiety may interact with serotonin receptors, while the phthalazine ring could modulate enzyme activity or protein-protein interactions. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to the combination of the indole and phthalazine moieties, which may confer distinct pharmacological properties compared to other similar compounds

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₄H₁₅N₃O₂
  • Molecular Weight: 255.29 g/mol

The compound features an indole moiety linked to a phthalazinone structure, suggesting potential interactions with biological targets involved in cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole and phthalazine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested:
    • A2780 (human ovarian carcinoma)
    • NCI-H460 (human lung carcinoma)
    • MCF-7 (human breast adenocarcinoma)

The results indicated that these compounds exhibit varying degrees of activity depending on their structural modifications. For example, certain derivatives displayed IC50 values ranging from 5.20 µM to 88 µM against A2780 cells, showcasing their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. Research has indicated that related compounds can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immunosuppression, thereby enhancing anti-tumor immunity .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of phthalazine have been evaluated for their antimicrobial activity. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Study 1: Antiproliferative Effects

A study conducted on a series of phthalazinone derivatives showed that modifications at the N2 and C4 positions significantly influenced their anticancer activity. The study reported that compounds with a dithiocarbamate moiety at N2 were particularly effective against ovarian cancer cells .

Study 2: In Vivo Efficacy

Another investigation into the in vivo effects of related indole derivatives demonstrated that these compounds could inhibit tumor growth in xenograft models. The treatment led to significant reductions in tumor size and alterations in the tumor microenvironment, suggesting a multifaceted approach to cancer therapy .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 6A27805.20IDO inhibition
Compound 7MCF-743Apoptosis induction
Compound 8NCI-H46088Cell cycle arrest

Table 2: Antimicrobial Activity Overview

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H18N4O2/c25-19(13-24-20(26)17-7-2-1-5-14(17)12-23-24)21-10-9-15-11-22-18-8-4-3-6-16(15)18/h1-8,11-12,22H,9-10,13H2,(H,21,25)

InChI Key

FHDYTKHBTFGDDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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